![molecular formula C20H23F3N2 B5769179 1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5769179.png)
1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as BTCP and is a member of the phenylpiperidine class of compounds. It is a potent dopamine reuptake inhibitor and has been studied extensively for its potential therapeutic effects in various neurological disorders.
Mechanism of Action
1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine works by inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can improve symptoms associated with neurological disorders. The exact mechanism of action is not fully understood, but it is believed to involve the binding of the compound to the dopamine transporter protein.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases dopamine levels in the brain, which can improve symptoms associated with neurological disorders. It has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine in lab experiments include its potency and selectivity as a dopamine reuptake inhibitor. It has also been shown to have low toxicity and is relatively easy to synthesize. However, one limitation is that it is a controlled substance and requires special permits to handle and use in research.
Future Directions
There are several future directions for research on 1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine. One area of interest is its potential therapeutic effects in other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, there is ongoing research into the development of more potent and selective dopamine reuptake inhibitors based on the structure of this compound.
Synthesis Methods
The synthesis of 1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine involves a multi-step process that requires specialized equipment and expertise. The most common method of synthesis involves the reaction of benzyl cyanide with 3-(trifluoromethyl)benzylmagnesium bromide, followed by the addition of piperidine and subsequent reduction to form the final product.
Scientific Research Applications
1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. It has been shown to increase dopamine levels in the brain, which can improve symptoms associated with these disorders.
properties
IUPAC Name |
1-benzyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c21-20(22,23)18-8-4-7-17(13-18)14-24-19-9-11-25(12-10-19)15-16-5-2-1-3-6-16/h1-8,13,19,24H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZCAJIXYAHDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202338 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.